molecular formula C18H15N3O3S2 B2858624 1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)methanesulfonamide CAS No. 2034478-24-3

1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)methanesulfonamide

Cat. No.: B2858624
CAS No.: 2034478-24-3
M. Wt: 385.46
InChI Key: XNYSKFAVAONRQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a benzo[d]isoxazole ring and a thiophene ring, both of which are common structures in organic chemistry . Benzo[d]isoxazole is a type of isoxazole, which is a five-membered ring compound containing two heteroatoms. The thiophene ring is a five-membered aromatic ring with one sulfur atom .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as one-dimensional (1D) and two-dimensional (2D) NMR, density functional theory (DFT) chemical shift calculation, DP4+ technique, and ECD simulation .

Scientific Research Applications

Metal Coordination and Structural Properties

Research on derivatives of methanesulfonamide has demonstrated their potential as ligands for metal coordination. A study by Jacobs et al. (2013) reported on the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]methanesulfonamide and related derivatives, highlighting their ability to form hydrogen-bonded dimers and layers, and interact through π-π stacking. These findings suggest that compounds structurally related to 1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)methanesulfonamide could potentially be used in the design of metal-organic frameworks or as part of supramolecular assemblies with specific coordination properties (Jacobs, Chan, & O'Connor, 2013).

Antimicrobial Activity

The synthesis and evaluation of heterocyclic compounds based on sulfonamide derivatives have been explored for their antimicrobial properties. El‐Emary et al. (2002) synthesized a series of new heterocycles based on sulfonamide and investigated their antimicrobial activity. This research underscores the potential of sulfonamide derivatives, similar in structure to this compound, in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Green Chemistry and Catalysis

The application of sulfonamide derivatives in green chemistry has been highlighted by Prasad et al. (2005), who used benzoyl cyanide in an ionic liquid as a 'green' alternative for the benzoylation of nucleosides. This method presents a mild and efficient approach to benzoylation, indicative of the broader utility of sulfonamide derivatives in promoting eco-friendly synthetic pathways (Prasad, Kumar, Malhotra, Ravikumar, Sanghvi, & Parmar, 2005).

Luminescence Sensing and Pesticide Removal

The construction of metal-organic frameworks (MOFs) using thiophene-functionalized dicarboxylate has been investigated for their efficiency as luminescent sensory materials and for pesticide removal. Zhao et al. (2017) demonstrated that thiophene-based MOFs could be highly selective and sensitive to environmental contaminants, including Hg(II), Cu(II), and Cr(VI). These findings suggest the potential of sulfonamide derivatives in environmental monitoring and remediation efforts (Zhao, Xu, Qiu, Kang, Wen, & Zhang, 2017).

Properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c22-26(23,12-15-14-6-1-2-7-16(14)24-21-15)20-11-13-5-3-9-19-18(13)17-8-4-10-25-17/h1-10,20H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYSKFAVAONRQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NCC3=C(N=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.